Product packaging for 3-(3-Thienylmethyl)azetidine(Cat. No.:CAS No. 929974-86-7)

3-(3-Thienylmethyl)azetidine

Cat. No.: B121604
CAS No.: 929974-86-7
M. Wt: 153.25 g/mol
InChI Key: VRHSHLHENJHJKY-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Azetidine (B1206935) Research in Heterocyclic Chemistry

Azetidines, four-membered saturated nitrogen-containing heterocycles, have a rich history in organic chemistry. researchgate.net Initially, research into these compounds was hampered by the challenges associated with their synthesis, largely due to the inherent ring strain of the four-membered ring. medwinpublishers.commedwinpublishers.com This strain, estimated to be around 25.4 kcal/mol, makes the azetidine ring more stable than the highly reactive three-membered aziridines but less stable than the five-membered pyrrolidines. rsc.org

The first natural azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 from the leaves of Convallaria majalis. medwinpublishers.com This discovery spurred further investigation into the synthesis and properties of azetidine-containing compounds. Early synthetic methods often involved intramolecular cyclization reactions. medwinpublishers.com Over the years, more sophisticated and efficient synthetic strategies have been developed, including cycloaddition reactions, ring contractions, and C-H activation, making a wider range of substituted azetidines accessible for study. rsc.orgrsc.org The development of these methods has been crucial in unlocking the potential of azetidines in various scientific fields.

The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry

The azetidine ring is now recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. pageplace.de The rigid and three-dimensional nature of the azetidine ring allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. enamine.netnih.gov

The incorporation of an azetidine moiety into a drug candidate can significantly improve its physicochemical properties, such as solubility and metabolic stability. nih.govacs.org This has led to the inclusion of the azetidine scaffold in a number of approved drugs and clinical candidates for a wide range of therapeutic areas, including cardiovascular disease, infectious diseases, and neurological disorders. enamine.netsciencedaily.comresearchgate.net

Table 1: Examples of Marketed Drugs Containing an Azetidine Moiety

Drug NameTherapeutic Area
AzelnidipineAntihypertensive
CobimetinibAnticancer
XimelagatranAnticoagulant
BaricitinibAntirheumatic
DelafloxacinAntibacterial
TebipenemAntibacterial

This table is for illustrative purposes and is not exhaustive.

Rationale for Investigating 3-(3-Thienylmethyl)azetidine and Thienyl-Substituted Azetidines

The investigation of this compound and other thienyl-substituted azetidines is driven by the unique properties of both the azetidine and thiophene (B33073) rings. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common bioisostere for the phenyl group in drug design. Its presence can influence a molecule's metabolic stability, lipophilicity, and ability to engage in hydrogen bonding.

The combination of the rigid azetidine scaffold with the electronically distinct thiophene ring offers a powerful strategy for creating novel chemical entities with potentially enhanced biological activity. For instance, the thienyl group can modulate the electronic properties of the azetidine nitrogen, influencing its basicity and interaction with biological targets. The specific substitution pattern, such as in this compound, provides a defined vector for the thiophene group, allowing for targeted interactions within a binding pocket.

Research has shown that the incorporation of heterocyclic substituents, including thienyl groups, into the azetidine core can lead to compounds with a range of biological activities. bham.ac.uk For example, compounds containing a thienyl-azetidine motif have been investigated for their potential as inhibitors of various enzymes and receptors. ontosight.aiontosight.ai

Current State and Future Directions in Azetidine Derivative Research

The field of azetidine chemistry is continually evolving, with ongoing research focused on developing novel synthetic methodologies and exploring new applications for these versatile building blocks. researchgate.netrsc.org Current research is heavily invested in creating more efficient and stereoselective methods for the synthesis of complex azetidine derivatives. acs.org This includes the use of photocatalysis and strain-release strategies to access previously inaccessible chemical space. rsc.orgchemrxiv.org

Future directions in azetidine research are likely to focus on several key areas:

Late-Stage Functionalization: Developing methods to introduce the azetidine moiety into complex molecules at a late stage of synthesis will be crucial for rapidly generating diverse compound libraries for biological screening. acs.org

Novel Scaffolds: The synthesis and diversification of new azetidine-based scaffolds, including spirocyclic and fused systems, will provide access to novel three-dimensional structures for drug discovery. acs.org

Expanded Biological Applications: The exploration of azetidine derivatives in new therapeutic areas will continue to be a major focus. This includes their potential as treatments for neurodegenerative diseases, viral infections, and parasitic diseases. sciencedaily.comnih.govnih.gov

Table 2: Emerging Research Areas in Azetidine Chemistry

Research AreaFocusPotential Impact
Asymmetric CatalysisSynthesis of enantiomerically pure azetidines.Development of more selective and potent drugs.
Flow ChemistryScalable and efficient synthesis of azetidine derivatives. chemrxiv.orgFacilitation of large-scale production for clinical studies.
Bioisosteric ReplacementUse of azetidines to replace other functional groups to improve drug properties. nih.govEnhancement of pharmacokinetic and pharmacodynamic profiles.
CNS-Targeted LibrariesDesign of azetidine-based compounds capable of crossing the blood-brain barrier. acs.orgDevelopment of new treatments for neurological disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NS B121604 3-(3-Thienylmethyl)azetidine CAS No. 929974-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(thiophen-3-ylmethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-10-6-7(1)3-8-4-9-5-8/h1-2,6,8-9H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHSHLHENJHJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585470
Record name 3-[(Thiophen-3-yl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-86-7
Record name 3-[(Thiophen-3-yl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of 3 3 Thienylmethyl Azetidine and Azetidine Scaffolds

Ring-Opening Reactions of Azetidines

The significant ring strain of azetidines makes them prone to ring-opening reactions under various conditions, a key aspect of their chemical reactivity. rsc.org These reactions can be initiated by nucleophiles, acids, or through intramolecular processes, leading to the formation of diverse acyclic amine derivatives.

One common pathway is the acid-mediated intramolecular ring-opening decomposition. nih.gov For instance, certain N-substituted azetidines can undergo this process through the nucleophilic attack of a pendant amide group. nih.gov The stability of these compounds is influenced by the nature of the substituent on the azetidine (B1206935) nitrogen and the length of the alkyl chain connecting the amide and the azetidine ring. nih.gov

Table 1: Aqueous Stability of N-Substituted Azetidines nih.gov

Compound N-Substituent Alkyl Chain Length (methylenes) T1/2 (pH 7.4)
1 2-pyridyl 1 >24 h
4 N-phenyl 1 <10 min
5 4-methoxy-phenyl 1 <10 min
6 4-cyano-phenyl 1 <10 min
8 2-pyridyl 2 Progressively longer than 1

| 9 | 2-pyridyl | 3 | Progressively longer than 8 |

Nucleophilic ring-opening reactions are also a major class of transformations for azetidines. researchgate.net These reactions can be regioselective in unsymmetrically substituted azetidines. researchgate.net The inherent strain of the four-membered ring can also be harnessed in "strain-release" reactions, where the ring is opened to relieve this strain, often leading to the formation of functionalized products. rsc.orgnih.gov For example, the reaction of 2-(trifluoromethyl)‐1‐azabicyclo[1.1.0]butanes with benzyl (B1604629) chloroformate results in ring-opening to yield substituted 3-chloroazetidines. nih.gov

Furthermore, photochemical methods can be employed to first form azetidine intermediates, which then undergo ring-opening. beilstein-journals.org This "build and release" strategy utilizes light irradiation to forge the strained ring, followed by its opening upon the addition of reagents like electron-deficient ketones or boronic acids. beilstein-journals.org

Functional Group Transformations on the Azetidine Ring

The azetidine scaffold, while susceptible to ring-opening, can also undergo various functional group transformations that maintain the core ring structure. These reactions allow for the diversification of azetidine-containing molecules.

Recent advances have enabled the direct functionalization of C(sp³)–H bonds on the azetidine ring. Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amine substrates provides an efficient route to synthesize azetidines. organic-chemistry.org This method transforms γ-C(sp³)–H bonds into C–N bonds through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org

Furthermore, palladium-catalyzed C(sp³)-H arylation has been demonstrated on complex molecules containing an azetidine moiety, although in some cases, this can lead to the formation of azetidine byproducts. nih.gov For instance, the arylation of lupane-derived picolinamide (B142947) can yield both arylated products and an azetidine side product, with the product distribution being dependent on the electronic properties of the aryl iodide used. nih.gov

Table 2: Product Distribution in C(sp³)–H Arylation of a Lupane-Derived Picolinamide nih.gov

Aryl Iodide Substituent Arylation Product Yield (%) Azetidine Byproduct Yield (%)
Electron-donating 50-83 Observed
Electron-withdrawing (-COOMe, -C(O)Me, -CN, -Cl) 29-54 40-64

Another approach involves the intermolecular [3+1] radical cascade cyclization of tertiary alkylamines with alkynes, facilitated by photoredox copper catalysis, to form highly functionalized azetidines through the functionalization of two α-amino C(sp³)-H bonds. nih.gov

The nitrogen atom of the azetidine ring can readily undergo alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents, such as allyl bromide. nih.gov Selective functionalization at a substituent nitrogen is also possible. For example, the terminal amino-nitrogen of 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine can be selectively functionalized through reductive alkylation or simple alkylation reactions. nih.gov Acylation of the azetidine nitrogen is also a common transformation. rsc.org

The C3 position of the azetidine ring is a common site for introducing substituents via nucleophilic substitution reactions. For instance, La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a route to 3-hydroxyazetidines. nih.govelsevierpure.com This reaction proceeds via a C3-selective intramolecular aminolysis. nih.gov

A novel method for the functionalization of azetidines involves the use of azetidine sulfonyl fluorides (ASFs) in a defluorosulfonylation (deFS) reaction pathway. nih.govnih.govacs.orgacs.orgchemrxiv.org These ASFs act as precursors to carbocations under mild thermal conditions (60 °C). nih.govnih.govacs.orgacs.orgchemrxiv.org The generated reactive intermediates can then couple with a broad range of nucleophiles, leading to the formation of various azetidine derivatives, including heterocyclic, -sulfoximine, and -phosphonate derivatives. nih.govnih.govacs.orgacs.orgchemrxiv.org This method provides access to new chemical motifs that are valuable for drug discovery. nih.govnih.govacs.orgacs.orgchemrxiv.org

Reactivity of the Thienyl Moiety in 3-(3-Thienylmethyl)azetidine

The thienyl group in this compound exhibits reactivity characteristic of an electron-rich aromatic system. The thiophene (B33073) ring readily undergoes electrophilic aromatic substitution reactions, such as sulfonation and halogenation. nih.gov In general, the reactivity of thiophene towards electrophilic substitution is greater than that of benzene. nih.govpharmaguideline.com

The substitution pattern is directed by the sulfur atom, with the C2 and C5 positions being the most reactive towards electrophiles. pharmaguideline.comeprajournals.com However, in 3-substituted thiophenes, such as in this compound, electrophilic attack will be directed to the available positions on the ring, influenced by the electronic nature of the substituent.

While electrophilic substitution is favored, nucleophilic substitution on the thiophene ring is also possible, particularly if the ring bears electron-withdrawing substituents. pharmaguideline.com The metabolism of thiophene-containing compounds can sometimes lead to the formation of reactive metabolites like thiophene S-oxides and thiophene epoxides through cytochrome P450-dependent oxidation. acs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an aromatic heterocycle that readily participates in substitution reactions, though its reactivity towards electrophiles and nucleophiles differs significantly.

Electrophilic Aromatic Substitution (EAS)

The thiophene nucleus is considered an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution, with reaction rates often much higher than that of benzene. e-bookshelf.de The substituent already present on the ring governs the position of subsequent substitutions. In this compound, the azetidinylmethyl group at the C3 position acts as a weak electron-donating alkyl substituent. This group directs incoming electrophiles primarily to the ortho (C2) and para (C5) positions, which are the α-positions of the thiophene ring and are most activated. acs.orgjcu.edu.au Electrophilic attack at these positions leads to a more stable cationic intermediate (a σ-complex) compared to attack at the C4 position. ksu.edu.sa

Common electrophilic substitution reactions applicable to the thiophene ring of this scaffold include halogenation, nitration, and sulfonation. wikipedia.org For instance, halogenation can be readily achieved using N-halosuccinimides, which are mild and effective reagents for introducing bromine, chlorine, or iodine onto the thiophene ring. acs.orgjcu.edu.au

ReactionReagent(s)Typical ConditionsPredicted Major Product(s)
Bromination N-Bromosuccinimide (NBS)Acetic Acid or DMF, 0 °C to RT2-Bromo-3-(azetidin-3-ylmethyl)thiophene and 5-Bromo-3-(azetidin-3-ylmethyl)thiophene
Chlorination N-Chlorosuccinimide (NCS)Acetic Acid, RT2-Chloro-3-(azetidin-3-ylmethyl)thiophene and 5-Chloro-3-(azetidin-3-ylmethyl)thiophene
Iodination N-Iodosuccinimide (NIS)Acetic Acid, 0 °C2-Iodo-3-(azetidin-3-ylmethyl)thiophene and 5-Iodo-3-(azetidin-3-ylmethyl)thiophene
Nitration Nitric Acid / Acetic AnhydrideLow Temperature2-Nitro-3-(azetidin-3-ylmethyl)thiophene and 5-Nitro-3-(azetidin-3-ylmethyl)thiophene

Nucleophilic Aromatic Substitution (SNAr)

In contrast to its high reactivity towards electrophiles, the thiophene ring is inherently electron-rich and thus resistant to nucleophilic aromatic substitution (SNAr). nih.gov For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient. chemistrysteps.com This is typically achieved by the presence of two key features: a good leaving group (such as a halide) and at least one potent electron-withdrawing group (e.g., nitro, cyano, or sulfonyl) positioned ortho or para to that leaving group. nih.govlibretexts.org The electron-withdrawing group is necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. chemistrysteps.com

The this compound molecule, in its parent form, possesses neither a leaving group nor the requisite electron-withdrawing substituents on the thiophene ring. Therefore, it is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Cross-Coupling Reactions Involving the Thienyl Group

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. wikipedia.orgnih.gov To utilize these reactions on the thiophene moiety of this compound, the ring must first be functionalized with a suitable leaving group, typically a halide (iodide or bromide) or a triflate. jcu.edu.au This prerequisite functionalization can be accomplished via the electrophilic halogenation reactions described previously (Section 3.3.1).

Once the halo-derivative, such as 2-bromo-3-(azetidin-3-ylmethyl)thiophene, is prepared, it can serve as an electrophilic partner in a variety of cross-coupling reactions. jcu.edu.au This strategy opens a vast chemical space for introducing diverse substituents onto the thiophene ring.

Reaction NameCoupling PartnerTypical Catalyst SystemGeneral Product Structure
Suzuki-Miyaura Boronic Acid / Ester (R-B(OR)₂)Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos, Base (K₃PO₄, Cs₂CO₃)2-Aryl/Alkyl-3-(azetidin-3-ylmethyl)thiophene
Stille Organostannane (R-SnBu₃)Pd(PPh₃)₄, LiCl2-Aryl/Alkyl/Vinyl-3-(azetidin-3-ylmethyl)thiophene
Negishi Organozinc (R-ZnX)Pd(PPh₃)₄ or PdCl₂(dppf)2-Aryl/Alkyl-3-(azetidin-3-ylmethyl)thiophene
Kumada Grignard Reagent (R-MgX)PdCl₂(dppf) or NiCl₂(dppf)2-Aryl/Alkyl-3-(azetidin-3-ylmethyl)thiophene
Sonogashira Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (Et₃N)2-Alkynyl-3-(azetidin-3-ylmethyl)thiophene
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃ / Ligand (e.g., BINAP), Base (NaOt-Bu)2-(Amino)-3-(azetidin-3-ylmethyl)thiophene

Derivatization Strategies for Structure-Activity Relationship Studies

Systematic derivatization of a lead compound is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For this compound, the azetidine nitrogen is the most accessible and versatile handle for chemical modification. acs.org As a secondary amine, it is nucleophilic and can readily participate in a wide range of chemical transformations.

Derivatization StrategyReagent ClassReagent ExampleFunctional Group Introduced
N-Alkylation Alkyl HalideBenzyl bromideN-Alkyl (N-Benzyl)
N-Arylation Aryl Halide2-FluoropyridineN-Aryl
N-Acylation Acyl Chloride / AnhydrideAcetyl chlorideN-Amide
N-Sulfonylation Sulfonyl Chloridep-Toluenesulfonyl chlorideN-Sulfonamide
Reductive Amination Aldehyde / Ketone + Reducing AgentCyclohexanone + NaBH(OAc)₃N-Alkyl (N-Cyclohexyl)
Urea Formation IsocyanatePhenyl isocyanateN-Urea

Computational and Theoretical Investigations of 3 3 Thienylmethyl Azetidine

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the molecular and electronic properties of novel compounds. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, offering deep insights into its behavior. cuny.edu

The electronic structure of 3-(3-thienylmethyl)azetidine is characterized by the interplay between the strained four-membered azetidine (B1206935) ring and the aromatic thienyl group. Quantum chemical calculations are used to determine key parameters that describe this structure and its inherent stability.

Key Electronic and Structural Parameters:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich thienyl ring, while the LUMO may be distributed across the C-N bonds of the azetidine ring. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. researchgate.nete3s-conferences.org

Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of charge across the molecule. An electrostatic potential map would show negative potential (red) around the nitrogen atom of the azetidine and the sulfur atom of the thienyl ring, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Table 1: Illustrative Quantum Chemical Parameters for this compound
ParameterDescriptionTypical Calculated Insight
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates propensity to donate electrons; region of nucleophilicity.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates propensity to accept electrons; region of electrophilicity.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOCorrelates with chemical stability; a larger gap implies higher stability. e3s-conferences.org
Dipole MomentMeasure of the net molecular polarityInfluences solubility and intermolecular interactions.
Azetidine Puckering AngleDihedral angle defining the ring's non-planarityDetermines the 3D shape and steric profile of the azetidine moiety. nih.gov

Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. rsc.org For the synthesis of this compound, this involves identifying the most energetically favorable pathway.

Common Azetidine Synthetic Routes Amenable to Theoretical Study:

Intramolecular Cyclization: A primary method for forming the azetidine ring is the intramolecular cyclization of a 3-amino-1-halopropane or a related precursor. researchgate.net Quantum chemistry can model the transition state of the nucleophilic substitution reaction where the nitrogen atom attacks the carbon bearing the leaving group. Calculations would determine the activation energy, confirming the reaction's feasibility and predicting the rate-determining step.

[2+2] Cycloaddition: The aza-Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is another route to azetidines. rsc.orgnih.gov Theoretical models can clarify whether the reaction proceeds through a concerted or stepwise mechanism and explain the observed stereoselectivity.

Ring Expansion of Aziridines: Azetidines can also be formed through the ring expansion of corresponding aziridine derivatives. Computational studies can model the intermediates and transition states involved in this transformation, providing insight into the driving forces, such as strain release. magtech.com.cn

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed synthetic route can be constructed. This allows chemists to understand factors controlling regioselectivity and stereoselectivity and to optimize reaction conditions.

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on the electronic details of molecules, molecular modeling and dynamics simulations are used to explore the conformational landscape and interactions of molecules over time, which is particularly relevant for understanding their behavior in a biological context. researchgate.net

This compound is a flexible molecule with several rotatable bonds and a non-planar ring system. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

Azetidine Ring Puckering: The four-membered azetidine ring is not flat; it adopts a puckered conformation to relieve ring strain. The degree of puckering and the orientation of the substituent (axial vs. equatorial) are key conformational features. nih.gov

Side Chain Orientation: The orientation of the thienylmethyl group relative to the azetidine ring is determined by rotation around the C-C single bonds. Steric hindrance between the two ring systems will dictate the preferred dihedral angles.

Molecular mechanics force fields are typically used to perform a systematic search of the conformational space. The resulting low-energy conformers can then be further analyzed using higher-level quantum chemical methods to obtain more accurate relative energies. This analysis is crucial for understanding how the molecule will present itself to a biological target. researchgate.net

Table 2: Illustrative Conformational States of this compound
ConformerDescriptionRelative Energy (kcal/mol)Key Feature
1Equatorial-Extended0.00 (Global Minimum)Thienylmethyl group is in an equatorial position and extended away from the azetidine ring.
2Axial-ExtendedCalculated Value > 0Thienylmethyl group is in an axial position, potentially leading to steric strain.
3Equatorial-FoldedCalculated Value > 0Rotation around the C-C bond brings the thienyl ring closer to the azetidine ring.

Molecular dynamics (MD) simulations can provide further insight by simulating the movement of the molecule over time at a given temperature, revealing the flexibility of the structure and the transitions between different conformational states. nih.gov

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed to predict how it might bind to a protein target.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.gov The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity. The azetidine nitrogen could act as a hydrogen bond acceptor, while the thienyl ring could engage in hydrophobic or π-stacking interactions. nih.govmdpi.com

Binding Mode Analysis: The results of docking simulations provide one or more potential binding poses. These poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the ligand-receptor complex. medwinpublishers.com

Molecular Dynamics (MD) Simulations: Following docking, an MD simulation of the ligand-protein complex can be performed. This simulation assesses the stability of the predicted binding pose over time and can reveal subtle conformational changes in both the ligand and the protein upon binding. researchgate.net

These methods are instrumental in the early stages of drug discovery for prioritizing compounds for synthesis and biological testing.

Structure-Reactivity and Structure-Property Relationship Predictions

Computational models can be used to predict the reactivity and properties of a molecule based on its structure, a field known as Quantitative Structure-Activity/Property Relationship (QSAR/QSPR). drugbank.comdrugdesign.org For this compound, these models can correlate computed molecular descriptors with experimentally observed activities or properties.

Key Molecular Descriptors for QSAR/QSPR:

Electronic Descriptors: Parameters derived from quantum chemical calculations, such as HOMO/LUMO energies, atomic charges, and dipole moment, can describe a molecule's electronic character and reactivity.

Topological Descriptors: These are numerical values derived from the 2D graph of the molecule, describing its size, shape, and branching.

Quantum-Chemical Descriptors: Properties such as the solvent-accessible surface area and polar surface area (PSA) are important for predicting properties like solubility and cell permeability.

By building a statistical model that links these descriptors to a known activity (e.g., inhibitory potency against a specific enzyme for a series of related azetidine compounds), the activity of this compound can be predicted. nih.gov This approach is particularly powerful when exploring a series of analogues, allowing for the rational design of molecules with improved properties. For example, modifications to the thienyl or azetidine rings can be evaluated computationally before committing to their synthesis. escholarship.orgnih.gov

In Silico Screening and Drug Design for Azetidine Derivatives

The azetidine scaffold is a valuable component in modern drug design, largely due to the conformational rigidity imparted by its four-membered ring. enamine.netresearchgate.net This structural constraint reduces the entropy of binding to a biological target, which can lead to higher affinity for potential drug candidates. enamine.net The inherent rigidity of molecules containing an azetidine ring makes them particularly well-suited for in silico screening methods, as it allows for a more predictable spatial orientation of molecular fragments. enamine.net

In silico techniques, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions, are frequently employed to screen libraries of azetidine derivatives for potential biological activity. For instance, computational studies have been used to design and evaluate novel azetidin-2-one (B1220530) derivatives as potential anti-proliferative agents that target the epidermal growth factor receptor (EGFR). researchgate.netscribd.com In one such study, designed derivatives were docked into the erlotinib binding site of EGFR, with several compounds showing superior binding affinity compared to the reference ligand. researchgate.netscribd.com

Similarly, in silico screening of azetidin-2-one derivatives has identified potential anticancer agents. nih.gov One study identified a compound, N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one, which exhibited high cytotoxic activity and selectivity against neoplastic cells. nih.gov Molecular docking analyses suggested its mechanism of action involves interaction with the colchicine binding site of human α/β-tubulin. nih.gov Other research has utilized online web resources to perform in-silico screening for anti-leukemic activity. peerscientist.com

The design of compound libraries for specific therapeutic areas, such as Central Nervous System (CNS) disorders, also heavily relies on computational analysis. Researchers have developed CNS-focused libraries based on azetidine scaffolds, using in silico tools to pre-optimize compounds for desired physicochemical and ADME properties. nih.gov The Pfizer CNS multiparameter optimization (MPO) algorithm has been applied to score these compounds, with most displaying a high desirability score. nih.gov The integration of artificial intelligence (AI) has further advanced this field, enabling the rapid development of novel inhibitors, such as the discovery of 3-hydroxymethyl-azetidine derivatives as potent Polymerase Theta (Polθ) inhibitors. nih.govresearchgate.net

Table 1: In Silico Molecular Docking Scores of Designed Azetidin-2-one Derivatives Against EGFR researchgate.net

CompoundPLP Fitness ScoreNote
Reference Ligand (Erlotinib)71.94Standard EGFR Inhibitor
Compound A-277.79Identified as a powerful potential inhibitor
Compound A-876.68Identified as a powerful potential inhibitor
Compound A-1471.46Score comparable to the reference ligand

Table 2: Computed Physicochemical Properties for a Representative Azetidine-Based CNS Library Compound nih.gov

PropertyComputed ValuePreferred CNS Range
Molecular Weight (MW)455.6&le; 500
Topological Polar Surface Area (TPSA)63.740 - 90
Hydrogen Bond Donors (HBD)20 - 5
cLogP2.8-2.0 - 5.0
CNS MPO Desirability Score&ge; 4.0Scale of 0 - 6

Methodological Advancements in Computational Chemistry for Azetidine Research

Recent advancements in computational chemistry have provided powerful tools to guide and understand the synthesis and behavior of azetidine-containing molecules. These methods allow researchers to move beyond traditional trial-and-error approaches by predicting reaction outcomes and elucidating complex mechanisms. mit.edu

A significant development involves the use of computational modeling to direct chemical synthesis. Researchers at MIT and the University of Michigan developed computational models to predict the feasibility of forming azetidines through photocatalysis. mit.edu By calculating the frontier orbital energies for a series of alkenes and oximes, their model could predict in seconds which pairs would successfully react to form an azetidine, prescreening substrates before any experimental work is undertaken. mit.edu

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely applied to investigate the properties of novel azetidine derivatives. researchgate.net DFT calculations are used to estimate a range of parameters, including electronic and thermodynamic properties, HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces. researchgate.net These theoretical studies provide fundamental insights into the chemical behavior of these compounds.

Furthermore, computational methods are crucial for understanding complex reaction mechanisms in azetidine synthesis. For example, DFT calculations were employed to rationalize the observed regioselectivity in the radical cyclization of ynamides, explaining the preference for a 4-exo-dig pathway over the alternative 5-endo-dig cyclization to form azetidines. nih.gov In other studies, computational analysis combined with experimental work has suggested the involvement of specific intermediates, such as a diradical pathway in the rhodium-catalyzed one-carbon ring expansion of aziridines to produce 2-vinyl azetidines. researchgate.net This synergy between theoretical calculations and laboratory experiments is essential for advancing the synthetic chemistry of azetidines.

Table 3: Applications of Computational Methods in Azetidine Research

Computational MethodApplication in Azetidine ResearchReference
Molecular DockingPredicting binding affinity and mode of interaction with biological targets (e.g., EGFR, tubulin). researchgate.netnih.gov
ADME PredictionIn silico assessment of drug-likeness and pharmacokinetic properties for library design. researchgate.netscribd.comnih.gov
Frontier Molecular Orbital TheoryPredicting reactivity and the feasibility of cycloaddition reactions for synthesis planning. mit.edu
Density Functional Theory (DFT)Calculating electronic properties, thermodynamic stability, and elucidating reaction mechanisms (e.g., cyclization pathways). researchgate.netnih.gov

Medicinal Chemistry and Biological Activity of 3 3 Thienylmethyl Azetidine Derivatives

Azetidine (B1206935) Derivatives in Drug Discovery: General Overview

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. ambeed.comresearchgate.net Despite historical challenges in their synthesis due to inherent ring strain, significant advancements have made these structures more accessible. researchgate.netnih.gov The rigid and puckered conformation of the azetidine ring allows it to act as a unique three-dimensional building block, offering a favorable balance between molecular rigidity and satisfactory chemical stability. ambeed.comresearchgate.net This structural feature is highly advantageous in drug design, as it can improve physicochemical properties such as solubility and metabolic stability while simultaneously increasing the fraction of sp³ carbon centers, a desirable trait for modern drug candidates. researchgate.net

The incorporation of an azetidine moiety into a molecule can significantly impact its pharmacological profile. ambeed.com This has led to the development of numerous azetidine-containing compounds with a wide and diverse range of biological activities. nih.gov Researchers have successfully integrated the azetidine core into agents targeting various diseases, including cancer, infectious diseases, and central nervous system disorders. nih.govresearchgate.net Its utility as a bioisosteric replacement for other cyclic or acyclic fragments, such as piperazines, has also been explored to optimize drug-like properties. internationaljournalcorner.com The growing presence of azetidine-based structures in both clinical development and approved drugs underscores their importance and potential in creating novel therapeutics. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Azetidine-Containing Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For azetidine-containing compounds, SAR exploration has provided valuable insights into how substitutions on the four-membered ring influence biological activity. The position and nature of these substituents dictate the molecule's interaction with its biological target.

For instance, in the development of GABA uptake inhibitors, SAR studies revealed that the substitution pattern on the azetidine ring is critical. nih.gov Derivatives substituted at the 2-position versus the 3-position showed different potencies and selectivities for GABA transporter (GAT) subtypes. nih.gov Specifically, azetidin-2-ylacetic acid derivatives bearing lipophilic moieties like a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl group exhibited high potency at the GAT-1 transporter. nih.gov In contrast, an azetidine-3-carboxylic acid derivative showed the highest potency for the GAT-3 transporter. nih.gov This highlights how the placement of functional groups, such as carboxylic acid or acetic acid moieties, relative to the ring nitrogen and other lipophilic substituents, determines the compound's affinity and selectivity for different transporter subtypes. nih.gov

Similarly, in the design of tricyclic antidepressant agents incorporating an azetidine ring, the most active compounds featured the tricyclic system attached to the nitrogen at position 1 and a basic functional group at position 3. nih.gov This specific arrangement was found to be essential for producing a pharmacological profile characteristic of a CNS stimulant. nih.gov These examples demonstrate that the azetidine scaffold provides a rigid framework upon which systematic modifications can be made to fine-tune biological activity, allowing medicinal chemists to probe the binding requirements of specific receptors and enzymes.

Identified Biological Activities of Azetidine Scaffolds and Potential Relevance to 3-(3-Thienylmethyl)azetidine

The azetidine scaffold is a component of molecules demonstrating a broad spectrum of biological activities. nih.gov The inherent structural properties of the ring, combined with the diverse functionalities that can be appended to it, have led to the discovery of potent agents in various therapeutic areas. While specific data on this compound is not extensively available, the known activities of other azetidine derivatives provide a strong basis for its potential pharmacological relevance.

Azetidine derivatives, particularly the 2-azetidinone (β-lactam) subgroup, are renowned for their antibacterial properties, forming the core of penicillin and cephalosporin (B10832234) antibiotics. sphinxsai.comjmchemsci.com Beyond β-lactams, other azetidine-containing compounds have shown significant antimicrobial potential. internationaljournalcorner.comwisdomlib.org

Newly synthesized azetidine analogues have been evaluated against various bacterial and fungal strains, often showing promising results. wisdomlib.orgresearchgate.net For example, certain derivatives have demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netajchem-a.com In some studies, the antimicrobial efficacy of new azetidine compounds was found to be comparable or even superior to standard drugs like ampicillin. internationaljournalcorner.comajchem-a.com One study found that specific azetidine derivatives exhibited inhibition zones of up to 25 mm against E. coli, rivaling the reference antibiotic. ajchem-a.comajchem-a.com The antifungal activity has also been noted, with activity against strains like Candida albicans. internationaljournalcorner.comwisdomlib.org The mechanism often involves the inhibition of essential microbial enzymes. nih.gov The structural modifications and the presence of specific functional groups, such as chloro or dimethylamino phenyl groups, have been shown to significantly influence the antimicrobial efficacy. sphinxsai.comwisdomlib.org

The azetidine ring is a key structural motif in a number of small-molecule targeted anticancer agents. researchgate.net Its rigid nature can help to properly orient functional groups for optimal interaction with oncogenic targets. Azetidine derivatives have demonstrated potent antiproliferative and cytotoxic activities across various cancer cell lines. nih.gov

One notable application is in the design of analogues of the potent antimitotic agent TZT-1027 (soblidotin). mdpi.comnih.gov In one study, replacing a phenylethyl group of TZT-1027 with a 3-aryl-azetidine moiety led to analogues with excellent antiproliferative activities. The most potent compound showed IC₅₀ values of 2.2 nM against A549 (lung cancer) and 2.1 nM against HCT116 (colon cancer) cell lines. mdpi.comnih.gov Other research has focused on developing azetidine amides as potent small-molecule inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein in cancer cell survival and proliferation. acs.org These compounds were shown to inhibit STAT3 DNA-binding activity, reduce the survival of human breast cancer cells, and demonstrated favorable comparisons to other known STAT3 inhibitors. acs.org Platinum complexes of azetidine have also been synthesized and shown to have moderate to good activity against lymphocytic leukemia in mice. nih.gov

Compound ClassTarget/MechanismExample Cell LinesReported Potency (IC₅₀)Source
3-Aryl-azetidine TZT-1027 AnaloguesAntiproliferativeA549 (Lung), HCT116 (Colon)2.1 - 2.2 nM mdpi.comnih.gov
Azetidine AmidesSTAT3 InhibitionMDA-MB-231 (Breast)Inhibition at 0.5 - 1 µM acs.org
Azetidin-2-one (B1220530) derivatives of 1,3,4-oxadiazoleCytotoxicityMCF-7 (Breast)High efficacy (89-94% inhibition) nih.gov
Azetidine Platinum(II) ComplexAntileukemicP388 (Leukemia)T/C value of 162 at 32 mg/kg nih.gov

Azetidine derivatives have been extensively investigated for their activity within the central nervous system, showing promise as modulators of key neurotransmitter systems. nih.gov

GABA Uptake Inhibition: Azetidines have been designed as conformationally constrained analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. nih.gov By inhibiting GABA transporters (GATs), these compounds can increase extracellular GABA levels, a mechanism relevant for treating conditions like epilepsy. nih.govwikipedia.org Studies have identified azetidine derivatives with potent inhibitory activity against GAT-1 and GAT-3 subtypes. nih.gov For example, an azetidin-2-ylacetic acid derivative with a 4,4-bis(3-methyl-2-thienyl)butenyl moiety showed a GAT-1 IC₅₀ value of 2.01 µM. nih.gov

Dopamine (B1211576) Antagonism: The azetidine scaffold is a component of compounds designed as dopamine receptor antagonists, which are important in the treatment of psychosis and other neurological disorders. researchgate.netnih.gov Derivatives have been synthesized and evaluated for their binding affinity to D₂ and D₄ dopamine receptors. researchgate.net In one study, N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide was identified as a potent D₂ antagonist. researchgate.net Other work has focused on developing azetidine analogues of lobelane (B1250731) as inhibitors of the vesicular monoamine transporter 2 (VMAT2), which is involved in dopamine packaging and release. nih.gov A cis-4-methoxy analog was found to be a potent inhibitor with a Kᵢ value of 24 nM. nih.gov

Triple Reuptake Inhibition: More recently, azetidines have been explored as triple reuptake inhibitors (TRIs), which block the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (DAT) simultaneously. acs.orgnih.gov This mechanism is believed to offer a broader spectrum of antidepressant activity compared to single- or dual-acting agents. acs.orgwikipedia.org Novel 3-substituted azetidines based on a 3-aryl-3-oxypropylamine scaffold have shown good potency against all three monoamine transporters. acs.orgnih.gov Lead optimization of 3-aminoazetidine derivatives has also led to the identification of promising TRI candidates for further development. nih.gov

Compound ClassTargetReported PotencySource
Azetidin-2-ylacetic acid derivativeGAT-1 Uptake InhibitionIC₅₀ = 2.01 µM nih.gov
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-3 Uptake InhibitionIC₅₀ = 15.3 µM nih.gov
cis-4-methoxy azetidine analog (of lobelane)VMAT2 (Dopamine Uptake)Kᵢ = 24 nM nih.gov
N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamideD₂ Dopamine Receptor AntagonistPotent antagonist activity researchgate.net
3-substituted azetidine derivativesSERT/NET/DAT (Triple Reuptake Inhibition)Good potency against all three monoamines acs.org

Several studies have highlighted the potential of azetidine-containing molecules as anti-inflammatory and antioxidant agents. jmchemsci.com Chronic inflammation and oxidative stress are underlying factors in many diseases, making compounds with these properties highly valuable.

One study synthesized a series of 3-chloro-4-aryl-azetidin-2-ones and evaluated their anti-inflammatory activity. nih.gov The most active compound demonstrated significant anti-inflammatory and analgesic effects, with a better ulcerogenic profile than the standard drug phenylbutazone. nih.gov Another novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), was shown to have both anti-inflammatory and antioxidative properties in microglial cells treated with amyloid-β. nih.gov This compound attenuated the production of inflammatory mediators like IL-6, TNF-α, and nitric oxide, and also reduced levels of protein oxidation and reactive oxygen species (ROS). nih.gov Furthermore, azetidin-2-one derivatives of ferulic acid have also been investigated, showing promising in vivo anti-inflammatory potential in both acute and chronic inflammation models. researchgate.net The antioxidant capacity of some azetidine-2-one derivatives has been confirmed using methods like the DPPH free radical scavenging assay, where they showed significant activity. jmchemsci.com

Antiviral Activity

The application of azetidine derivatives in the development of antiviral agents is an area of interest in medicinal chemistry. Key 3-amino-azetidine intermediates are utilized in the synthesis of peptide mimetics with potential anti-viral, and specifically anti-AIDS, activity. google.com While the broader class of 2-azetidinones, which feature a carbonyl group in the four-membered ring, has been noted for anti-HIV activity, it is the distinct conformational properties of the saturated azetidine ring that offer different strategic advantages in scaffold design. nih.gov The incorporation of the this compound moiety into antiviral drug discovery programs could be explored, leveraging the known utility of azetidine intermediates in creating complex bioactive molecules. google.com

Enzyme Inhibitory Activity (e.g., PLA2, N-ribosyl hydrolases, monoacylglycerol lipase (B570770), SIRT1)

Derivatives of the azetidine scaffold have been identified as potent inhibitors of various enzymes, highlighting the versatility of this heterocyclic system in medicinal chemistry.

Monoacylglycerol Lipase (MAGL) Inhibition: Azetidine-containing compounds have been extensively investigated as inhibitors of monoacylglycerol lipase (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nyu.edunih.gov Inhibition of MAGL is a therapeutic strategy for conditions such as chronic pain, inflammation, and neurodegeneration. nih.gov Research has led to the discovery of azetidine-piperazine di-amides and 3-substituted azetidine carbamates as potent, selective, and reversible MAGL inhibitors. nyu.eduacs.org For instance, the optimization of a series of azetidine carbamates, guided by the generation of inhibitor-bound MAGL crystal structures, resulted in a highly efficient and selective inhibitor that elevated central 2-AG levels in vivo. acs.org Another series based on an azetidine-piperazine scaffold also yielded a potent, selective, and reversible MAGL inhibitor that demonstrated efficacy in a rat model of inflammatory pain. bohrium.com

Table 1: Examples of Azetidine-Based MAGL Inhibitors
Compound SeriesInhibition TypeKey FindingsReferences
Azetidine-piperazine di-amidesReversibleCompound 6g identified as a potent and selective inhibitor; increased 2-AG levels in rat brain and showed efficacy in an inflammatory pain model. nyu.edubohrium.com
3-Substituted azetidine carbamatesIrreversible (Covalent)Compound 6 was a highly efficient and selective inhibitor both in vitro and in a cellular context; shown to elevate central 2-AG levels in vivo. acs.org
Piperazinyl azetidine scaffoldReversible and Irreversible'Tail switching' strategy yielded potent inhibitors suitable for PET tracer development. nih.gov

N-ribosyl Hydrolase Inhibition: Azetidine-based structures are also recognized as potential inhibitors of N-ribosyl hydrolases and phosphorylases, presenting opportunities for drug development in this area. lifechemicals.com

Phospholipase A2 (PLA2) Inhibition: Phospholipases A2 (PLA2) are enzymes that hydrolyze phospholipids (B1166683) to produce arachidonic acid, a precursor to inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Increased PLA2 activity is associated with various neurological disorders characterized by neuroinflammation and oxidative stress. nih.gov Consequently, PLA2 inhibitors are valuable for studying and potentially treating these conditions. scbt.com The development of synthetic PLA2 inhibitors has included various chemical scaffolds, such as indole- and pyrrolidine-based compounds. nih.gov Given the structural versatility of the azetidine ring, it represents a plausible scaffold for designing novel PLA2 inhibitors, although specific examples containing the this compound core were not prominent in the reviewed literature.

No specific research findings were identified for this compound derivatives as SIRT1 inhibitors within the scope of this review.

Target Engagement and Mechanism of Action Studies for Azetidine-Based Agents

Verifying that a drug candidate interacts with its intended molecular target is a critical step in drug discovery. For azetidine-based agents, various biophysical and cellular techniques are employed to confirm target engagement and elucidate the mechanism of action.

For example, in the development of azetidine-based inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3), isothermal titration calorimetry (ITC) was used to confirm high-affinity binding to the STAT3 protein. nih.gov This technique directly measures the heat change upon binding, allowing for the determination of binding affinity (K D), stoichiometry, and thermodynamic parameters. nih.govacs.org Cellular studies further confirmed the mechanism of action by showing that these azetidine derivatives inhibited STAT3 phosphorylation and its DNA-binding activity in human breast cancer cells. nih.gov

In another example, the discovery of potent azetidine-benzoxazole inhibitors of the receptor tyrosine kinase MerTK required confirmation of in vivo target engagement to evaluate their therapeutic potential. nih.gov Such studies are essential to link the molecular activity of a compound to its physiological effects and to ensure that the observed efficacy in disease models is due to the intended mechanism of action. nih.gov

Pharmacological Profiling and Lead Optimization Strategies for Azetidine Derivatives

Lead optimization is a crucial phase in drug discovery that involves iteratively modifying a compound's structure to enhance its drug-like properties. For azetidine derivatives, this process focuses on improving potency, selectivity, and pharmacokinetic parameters such as solubility, permeability, and metabolic stability. nih.gov

A common strategy involves exploring structure-activity relationships (SAR) by synthesizing and testing a range of analogues. In the development of azetidine-based triple reuptake inhibitors, 86 analogues were prepared to find candidates with the desired biological profile. nih.gov Similarly, a hit-to-lead effort for TGR5 agonists involved a comprehensive optimization of an initial screening hit, culminating in a potent and bioavailable candidate for preclinical testing. nih.gov

Optimization strategies often involve modifying different parts of the molecule. For STAT3 inhibitors, modifications to the azetidine scaffold were made to balance physicochemical properties with potency. acs.org For instance, replacing a carboxylic acid group with its corresponding methyl ester was explored to improve cellular permeability, a common challenge for charged molecules. acs.org This highlights a key strategy: masking polar groups to enhance cell penetration, with the expectation that intracellular esterases will cleave the ester to release the active acidic drug.

Table 2: Lead Optimization Strategies for Azetidine Derivatives
StrategyObjectiveExample ApplicationReferences
Extensive Analogue SynthesisExplore Structure-Activity Relationships (SAR)Preparation of 86 analogues to identify promising triple reuptake inhibitors. nih.gov
Physicochemical Property ModulationImprove cell permeability and solubility.Conversion of carboxylic acids to methyl esters in STAT3 inhibitors. nih.govacs.org
Scaffold ModificationBalance potency with drug-like properties.Systematic changes to substituents on the azetidine ring to fine-tune activity and selectivity. acs.org
Hit-to-Lead CampaignEnhance potency and bioavailability from a screening hit.Comprehensive optimization of a nipecotamide (B1220166) HTS hit to discover a potent TGR5 agonist. nih.gov

Bioisosteric Replacement with Azetidine and Thienyl Moieties

Bioisosterism, the replacement of a part of a molecule with a chemically different group that produces a similar biological effect, is a cornerstone of modern medicinal chemistry. nih.govbaranlab.org The this compound scaffold incorporates two moieties, azetidine and thiophene (B33073), that are frequently used as bioisosteres.

The azetidine ring is considered a privileged scaffold in drug discovery. researchgate.net Its strained, three-dimensional structure can be used as a bioisosteric replacement for more flexible or larger ring systems, such as piperidine, or to replace gem-dimethyl or carbonyl groups. researchgate.netnih.govu-tokyo.ac.jp This substitution can lead to improved pharmacokinetic profiles, introduce conformational constraint, and provide novel vectors for chemical exploration. researchgate.netenamine.net The introduction of the rigid azetidine ring can reduce the entropic penalty of binding to a biological target, potentially increasing affinity. enamine.net

The thienyl (thiophene) ring is a classical bioisostere of the phenyl (benzene) ring. nih.gov Early experiments demonstrated that biological systems, such as antibodies, could not always distinguish between phenyl and thienyl rings. nih.govu-tokyo.ac.jp This interchangeability allows medicinal chemists to replace a phenyl ring with a thiophene ring to modulate properties like metabolism, polarity, and hydrogen bonding capacity while often retaining the desired biological activity. jst.go.jpnih.gov For example, studies on carboxamide fungicides have shown that 2-substituted-3-thienyl and 4-substituted-3-thienyl groups can function effectively as bioisosteres of a 2-substituted-phenyl group. jst.go.jp

Therefore, the this compound scaffold is a rational combination of two valuable bioisosteric motifs, offering a unique three-dimensional structure with electronic properties distinct from its acyclic or phenyl-containing counterparts.

Applications in Chemical Synthesis and Future Research Directions

3-(3-Thienylmethyl)azetidine as a Synthetic Building Block

The azetidine (B1206935) scaffold is a prized structural motif in medicinal chemistry due to its ability to impart desirable physicochemical properties such as improved metabolic stability, rigidity, and three-dimensionality to drug candidates. rsc.orgnih.govmagtech.com.cn this compound serves as a versatile synthetic building block, offering a compact framework that combines the strained four-membered ring with a heteroaromatic thiophene (B33073) moiety. This combination is particularly relevant in the design of novel therapeutics.

The synthesis of complex molecules often relies on the strategic incorporation of such building blocks. For instance, in the development of antitumor agents, 3-aryl-azetidine moieties have been used to modify the C-terminus of the peptide analogue TZT-1027. mdpi.com This strategy of conformational restriction led to the synthesis of analogues with potent antiproliferative activities. mdpi.com Following a similar synthetic logic, this compound can be prepared and subsequently coupled with other molecular fragments to create novel compounds with potential biological activity.

The general synthetic route to such compounds involves the preparation of the core 3-substituted azetidine, often protected with a group like tert-butoxycarbonyl (Boc). This is followed by deprotection and coupling reactions with other synthons. mdpi.com The thiophene ring in this compound provides an additional site for functionalization, further expanding its utility as a building block in diversity-oriented synthesis. nih.gov The ability to generate diverse libraries of compounds from a common azetidine core is a powerful tool in drug discovery. nih.gov

Role of Azetidine Scaffolds in Asymmetric Catalysis

Chiral azetidine derivatives have been effectively utilized as ligands and organocatalysts in asymmetric catalysis since the early 1990s. nih.gov Their rigid, four-membered ring structure is advantageous for creating a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol in chemical reactions.

Azetidine-containing ligands have been successfully applied in a variety of asymmetric transformations, including:

Friedel-Crafts alkylations

Henry reactions

Michael-type additions

These catalysts often demonstrate excellent catalytic activities and enantiomeric selectivities. The performance of azetidine-based catalysts is frequently benchmarked against their aziridine- and pyrrolidine-containing counterparts to evaluate their efficacy.

Recent advancements have focused on the development of novel chiral azetidine ligands for transition-metal-catalyzed reactions. For example, copper-catalyzed asymmetric boryl allylation of azetines has been developed to provide access to chiral 2,3-disubstituted azetidines. Furthermore, ligand-controlled diastereodivergent synthesis has been achieved in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, yielding spirocyclic pyrrolidine-azetidine derivatives.

Novel Applications of Azetidine-Containing Molecules (e.g., Polymer Synthesis, Metal-Complexing Agents)

Beyond medicinal chemistry and catalysis, azetidine-containing molecules are finding new applications in materials science and coordination chemistry.

Polymer Synthesis: Azetidines, as strained-ring nitrogen-containing monomers, are valuable building blocks for the synthesis of polyamines through ring-opening polymerization. bham.ac.uk The polymerization can proceed through either cationic or anionic mechanisms, leading to polymers with various architectures, such as linear or branched structures. These resulting polyamines have a wide range of potential applications, including:

Antibacterial and antimicrobial coatings

CO2 adsorption materials

Chelation and materials templating

Non-viral gene transfection agents

The cationic ring-opening polymerization of azetidine and its derivatives has been studied, leading to the formation of hyperbranched poly(trimethylenimine). bham.ac.uk

Metal-Complexing Agents: The nitrogen atom within the azetidine ring can act as a coordination site for metal ions. The 3-(azetidin-1-yl)propan-1-amine (B1283606) moiety, for example, is of interest for the design of metal-complexing agents. The ability of azetidine-containing molecules to bind with metals opens up possibilities for their use in areas such as catalysis, medical imaging, and sensing.

Emerging Trends in Azetidine Chemistry

The field of azetidine chemistry is continually evolving, with several emerging trends driving innovation. rsc.org A major focus is the development of new and more efficient synthetic methods to access functionalized azetidines, which have historically been challenging to synthesize. rsc.orgresearchgate.net

Recent advances in synthetic methodologies include:

Ring Contraction and Expansion Reactions: Novel strategies to form the azetidine ring from larger or smaller heterocyclic precursors. rsc.orgmagtech.com.cn

Cycloaddition Reactions: Including the aza-Paternò-Büchi reaction, which is a [2+2] photocycloaddition of an imine and an alkene to directly form the azetidine ring. rsc.orgresearchgate.net

C-H Activation: Direct functionalization of C-H bonds on the azetidine ring to introduce new substituents. rsc.org

Strain-Release Homologation: Utilizing the inherent ring strain of azetidines to drive reactions. rsc.org

Another significant trend is the direct metal-based functionalization of the azetidine ring. The reactivity of the corresponding metallated species is influenced by factors such as the substitution pattern on the nitrogen and carbon atoms, as well as coordinative effects, allowing for site-selective functionalization.

The table below summarizes some of the recent synthetic strategies for azetidine synthesis.

Synthetic StrategyDescriptionKey Features
Aza-Paternò-Büchi ReactionA [2+2] photocycloaddition between an imine and an alkene.Direct formation of the azetidine ring; can be promoted by visible light.
Intramolecular C-H AminationPalladium(II)-catalyzed intramolecular amination of a γ-C(sp3)-H bond.Allows for the synthesis of functionalized azetidines from linear precursors.
Kulinkovich-Type CouplingTitanium(IV)-mediated synthesis from oxime ethers.Enables the construction of densely functionalized spirocyclic NH-azetidines.
Ring Expansion of AziridinesConversion of a three-membered ring to a four-membered ring.Provides an alternative route to the azetidine core.

Integration of Artificial Intelligence and Machine Learning in Azetidine Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical synthesis, and their application to azetidine chemistry holds significant promise. These computational tools can accelerate the discovery and development of new azetidine-containing molecules by addressing several key challenges.

Applications of AI/ML in Azetidine Chemistry:

Predicting Molecular Properties: AI algorithms can be trained on large datasets to predict the physicochemical and pharmacological properties of novel azetidine derivatives, helping to prioritize compounds with a higher likelihood of success.

De Novo Drug Design: Generative models can design new azetidine-based molecules with desired properties from scratch, exploring a vast chemical space more efficiently than traditional methods.

Synthesis Planning: AI-powered tools for computer-assisted synthesis planning (CASP) can predict viable synthetic routes to complex azetidine targets. This can help chemists devise more efficient and innovative synthetic strategies.

Target Identification: By analyzing large biological datasets, AI can help identify and validate new biological targets for which azetidine-containing compounds may be effective modulators.

The integration of AI and ML is expected to streamline the entire discovery pipeline, from initial concept to synthesized compound, ultimately reducing the time and cost associated with developing new azetidine-based therapeutics and materials.

Q & A

Basic Research Question: What are the optimal synthetic routes for 3-(3-Thienylmethyl)azetidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis of this compound typically involves nucleophilic substitution or ring-closing metathesis. For example, enantioselective desymmetrization using chiral phosphoric acid catalysts (e.g., CPA-1) can achieve high enantiomeric excess (up to 98% ee) under mild conditions (50°C, 24h in toluene) . Optimization includes:

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., Zn(OTf)₂) to stabilize intermediates and reduce side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene minimizes steric hindrance in asymmetric synthesis.
  • Temperature control : Lower temperatures (0–25°C) reduce epimerization in stereosensitive steps.
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product.

Advanced Research Question: How can this compound derivatives modulate NLRP3 inflammasome activity in neuroinflammatory models?

Methodological Answer:
Studies on azetidine derivatives (e.g., TLR4-IN-C34) show inhibition of NLRP3 inflammasome via ROS/NLRP3/caspase-1/IL-1β pathway suppression . Experimental design for neuroinflammation:

  • In vitro : Treat LPS-stimulated BV2 microglia with 10–100 µM derivatives. Measure IL-1β (ELISA), ROS (DCFH-DA fluorescence), and NLRP3 (Western blot).
  • In vivo : Administer derivatives (10 mg/kg, i.p.) in STZ-induced diabetic mice. Assess ocular surface damage via histopathology and cytokine profiling.
  • Controls : Include MCC950 (NLRP3 inhibitor) and vehicle groups. Statistical analysis via ANOVA with post-hoc Tukey tests.

Basic Research Question: What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ confirm structure. Key signals: δ 2.8–3.2 ppm (azetidine CH₂), δ 6.5–7.2 ppm (thiophene protons) .
  • HPLC-MS : Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) with ESI-MS detects purity (>95%) and molecular ion peaks ([M+H]⁺).
  • Thermal analysis : DSC/TGA determine decomposition temperatures (typically >200°C for azetidines).
  • Solubility profiling : Use shake-flask method in PBS, DMSO, and ethanol (e.g., 38.9 mg/mL in ethanol indicates "highly soluble") .

Advanced Research Question: How do substituents on the azetidine ring influence dopamine transporter (DAT) binding affinity?

Methodological Answer:
Structure-activity relationship (SAR) studies on azetidine derivatives (e.g., GBR 12909 analogs) reveal:

  • Electron-donating groups (e.g., -OCH₃ at R1) enhance DAT affinity (Ki < 10 nM) but reduce selectivity over SERT/NET .
  • Steric effects : Bulky substituents (e.g., adamantyl) at R2 improve selectivity by obstructing off-target binding pockets.
  • Computational modeling : Perform docking simulations (AutoDock Vina) using DAT crystal structures (PDB: 4XP4). Focus on hydrophobic interactions with Phe320 and hydrogen bonding with Asp78.
  • Validation : Radioligand binding assays in rat striatal membranes with [³H]WIN35428 as a DAT-specific tracer .

Basic Research Question: What are the common reactivity patterns of this compound in organic synthesis?

Methodological Answer:

  • Ring-opening reactions : Under acidic conditions (HCl/EtOH), azetidine undergoes nucleophilic attack at the β-carbon, yielding γ-chloroamines or oxazinanones via cyclization .
  • Functionalization : Thienylmethyl groups participate in Suzuki couplings (e.g., with aryl boronic acids, Pd(PPh₃)₄, K₂CO₃ in DMF at 80°C).
  • Oxidation : Treat with mCPBA to form sulfoxide derivatives, monitored by TLC (Rf shift from 0.5 to 0.3 in EtOAc/hexane).

Advanced Research Question: How can this compound be integrated into PROTACs for targeted protein degradation?

Methodological Answer:

  • Linker design : Attach azetidine to E3 ligase ligands (e.g., thalidomide) via PEG spacers (e.g., Thalidomide-PEG4-COOH, CAS 2828438-28-2) .
  • Conjugation : Use NHS ester chemistry (e.g., NHS-C15-COOH, CAS 2103921-62-4) to link azetidine to target-binding warheads (e.g., kinase inhibitors).
  • Validation :
    • Measure target protein degradation (Western blot) in HEK293T cells treated with 1–10 µM PROTAC.
    • Assess cytotoxicity via MTT assay and off-target effects using proteome-wide mass spectrometry.

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